(4-Chloropyrimidin-2-YL)methanamine
Description
Significance of Pyrimidine (B1678525) Derivatives in Contemporary Medicinal Chemistry Research
The pyrimidine scaffold is a cornerstone in medicinal chemistry, largely due to its prevalence in fundamental biological molecules. As a key component of the nucleobases uracil, thymine, and cytosine, pyrimidines are integral to the structure of DNA and RNA. This inherent biological relevance has long inspired the exploration of pyrimidine derivatives as therapeutic agents.
In modern drug discovery, pyrimidine derivatives are recognized for their wide array of pharmacological activities. nih.gov They serve as the foundational structure for numerous approved drugs and investigational compounds, exhibiting anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. The versatility of the pyrimidine ring allows for extensive chemical modifications, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. This adaptability has made the pyrimidine scaffold a "privileged structure" in the design of novel therapeutics, with a significant portion of new drug candidates containing this heterocyclic system. nih.gov
Overview of Chloropyrimidine Scaffolds in Drug Discovery and Development
The introduction of a chlorine atom to the pyrimidine ring, creating a chloropyrimidine scaffold, further enhances the utility of this heterocyclic system in drug discovery. The chlorine atom acts as a versatile chemical handle, facilitating a variety of nucleophilic substitution reactions. researchgate.net This reactivity allows for the straightforward synthesis of diverse libraries of compounds, where the chlorine atom can be displaced by various functional groups to explore structure-activity relationships (SAR).
Chloropyrimidine derivatives have been successfully employed in the development of targeted therapies, particularly in the realm of kinase inhibitors. chemicalbook.com The pyrimidine core can mimic the adenine (B156593) base of ATP, binding to the hinge region of the kinase active site, while the reactive chlorine atom allows for the introduction of substituents that can confer potency and selectivity. This strategic use of the chloropyrimidine scaffold has led to the discovery of potent inhibitors for a range of kinases implicated in diseases such as cancer and inflammatory disorders. chemicalbook.com
Research Landscape of (4-Chloropyrimidin-2-YL)methanamine and its Structural Analogs
While specific, in-depth academic studies focusing solely on this compound are not extensively documented in publicly available literature, its structural motifs are well-represented in medicinal chemistry research. The research landscape for this compound can be understood by examining the activities and applications of its close structural analogs.
Derivatives of 2-amino-4-chloropyrimidine (B19991) have been synthesized and investigated for their potential as anticancer agents. nih.gov For instance, microwave-assisted synthesis has been employed to create a series of 2-amino-4-chloro-pyrimidine derivatives that have shown promising results in computational studies against targets relevant to COVID-19 and have been evaluated for their anticancer properties. nih.gov The general synthetic route often involves the reaction of 2-amino-4-chloropyrimidine with various substituted amines. nih.gov
Furthermore, the broader class of 2-aminopyrimidine (B69317) derivatives has been a subject of intense research. These compounds are known to exhibit a wide spectrum of biological activities and are key intermediates in the synthesis of more complex biomolecules. nih.gov The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors, where it plays a crucial role in binding to the target enzyme. nih.govnih.gov
The structural analog, 4-Amino-2-chloropyridine, has been utilized as an important intermediate in the synthesis of plant growth regulators and pesticides, highlighting the utility of the chloro- and amino-substituted heterocyclic core in agrochemical research. chemicalbook.com
The investigation of structural analogs extends to their use as inhibitors of various enzymes. For example, 2-amino-4-chloro-6-methylpyrimidine (B145687) has been studied for its role as a nitrification inhibitor and to understand the electronic effects of chlorine substitution on the pyrimidine ring. sigmaaldrich.com
The table below provides a summary of the properties of this compound and a selection of its structural analogs, illustrating the chemical space they occupy.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area/Application |
| This compound | C5H6ClN3 | 143.57 | Building block in synthetic/medicinal chemistry |
| 2-Amino-4-chloropyrimidine | C4H4ClN3 | 129.55 | Intermediate for anticancer and antimicrobial agents |
| 4-Amino-2-chloropyridine | C5H5ClN2 | 128.56 | Intermediate for pesticides and plant growth regulators chemicalbook.com |
| 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | 143.57 | Nitrification inhibitor sigmaaldrich.com |
| 4-Chloro-5-methylpyrimidin-2-amine | C5H6ClN3 | 143.57 | Chemical intermediate nih.gov |
Properties
IUPAC Name |
(4-chloropyrimidin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-4-1-2-8-5(3-7)9-4/h1-2H,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOOBFRFSANJDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625774 | |
| Record name | 1-(4-Chloropyrimidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944902-16-3 | |
| Record name | 1-(4-Chloropyrimidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of 4 Chloropyrimidin 2 Yl Methanamine
Nucleophilic Properties of the Methanamine Moiety
The methanamine moiety (-CH₂NH₂) attached to the C2 position of the pyrimidine (B1678525) ring is a primary aliphatic amine. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. This functional group is the primary site for reactions involving nucleophilic attack, such as acylation, alkylation, sulfonylation, and arylation. The reactivity of this amine allows for the straightforward introduction of a vast array of substituents, enabling the exploration of structure-activity relationships in drug discovery programs. The presence of two hydrogen atoms on the nitrogen allows for potential double substitution under certain conditions. The basicity of the amine also means it can readily form salts upon treatment with acids.
Reactivity Profile of the Chlorinated Pyrimidine Ring
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the inductive effect of the chlorine atom at the C4 position. Consequently, the carbon atoms of the ring, particularly C4 and C6, are electrophilic and susceptible to nucleophilic attack. The chlorine atom at the C4 position is a competent leaving group, making this position the primary site for nucleophilic aromatic substitution (SNAr) reactions. rsc.orgresearchgate.net A wide variety of nucleophiles, including amines, alcohols, and thiols, can displace the chloride to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. rsc.org This reaction is a cornerstone for the derivatization of the pyrimidine core. Additionally, the pyrimidine ring can participate in metalation reactions, which can be followed by quenching with electrophiles to introduce substituents at other positions on the ring. rsc.org
Oxidation Reactions and N-Oxide Formation
The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides. This transformation is typically achieved using oxidizing agents such as peroxyacids, including meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. cdnsciencepub.com The introduction of an N-oxide group significantly alters the electronic properties of the pyrimidine ring, which can influence its reactivity and biological activity. rsc.orgacs.org
For unsymmetrical pyrimidines like (4-Chloropyrimidin-2-YL)methanamine, oxidation can potentially occur at either N1 or N3. The regioselectivity of N-oxidation is directed by the electronic effects of the existing substituents. Electron-donating groups generally activate the ring towards oxidation and direct the oxidation to the nitrogen atom para to the substituent. cdnsciencepub.com The 2-methanamine group is an electron-donating group and would be expected to direct oxidation preferentially to the N1 position. Conversely, the electron-withdrawing chlorine atom at C4 deactivates the ring, potentially making oxidation more difficult compared to unsubstituted pyrimidines. cdnsciencepub.com Studies on similar 2-aminopyrimidines have shown that they are readily N-oxidized, with the reactivity decreasing as the amine is further substituted. cdnsciencepub.com
The formation of pyrimidine N-oxides can sometimes be accompanied by side reactions, such as decomposition or further oxidation of the ring carbons. cdnsciencepub.com However, the resulting N-oxides are valuable intermediates themselves, as the N-oxide functionality can be used to direct further substitutions or can be removed if necessary. nih.govbohrium.com
Condensation Reactions with Carbonyl Compounds
The primary amine of the methanamine moiety readily undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones. wur.nl This reaction typically proceeds via nucleophilic addition of the amine to the electrophilic carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration of this intermediate yields a stable imine, also known as a Schiff base.
This reaction is highly versatile and allows for the coupling of the this compound core to a wide variety of carbonyl-containing molecules. The resulting imine linkage can be stable, or it can serve as an intermediate that can be subsequently reduced to form a more stable secondary amine linkage. This strategy is widely used to build larger, more complex molecules from simpler starting materials.
Table 1: Summary of Key Reactions
| Section | Reaction Type | Reacting Moiety | Typical Reagents | Product Type |
|---|---|---|---|---|
| 3.2 | Nucleophilic Aromatic Substitution | C4-Chloro | Amines, Alcohols, Thiols | 4-Substituted Pyrimidines |
| 3.3 | N-Oxidation | Ring Nitrogens (N1, N3) | m-CPBA, Peracetic Acid | Pyrimidine N-Oxides |
| 3.4 | Condensation | Methanamine | Aldehydes, Ketones | Imines (Schiff Bases) |
Functionalization Strategies for Pyrimidine Core Modification
A key strategy for modifying the pyrimidine core involves the replacement of the C4 chlorine atom with various aromatic and heteroaromatic systems. This is most commonly achieved through palladium-catalyzed cross-coupling reactions. nih.gov The Suzuki reaction, which utilizes an aryl or heteroaryl boronic acid, and the Stille reaction, which employs an organostannane, are powerful methods for forming carbon-carbon bonds at this position. These reactions are valued for their functional group tolerance and generally high yields.
Alternatively, direct nucleophilic aromatic substitution (SNAr) can be used to introduce aromatic substituents, particularly those activated towards nucleophilic attack or when using strongly nucleophilic aromatic species. These methods provide robust access to a library of 4-aryl and 4-heteroaryl pyrimidine derivatives, which are common scaffolds in pharmaceutical agents.
Regioselectivity is a critical consideration in the functionalization of the this compound scaffold. The most prominent site for regioselective reaction is the C4 position due to the presence of the chlorine leaving group. Nucleophilic aromatic substitution reactions occur with high regioselectivity at this carbon. researchgate.net
Functionalization at other positions, such as C5 or C6, is more challenging but can be achieved through specific strategies. For instance, directed ortho-metalation (DoM) could potentially be employed, where the methanamine group or a derivative thereof directs a strong base to deprotonate the adjacent C6 position, followed by trapping the resulting anion with an electrophile. While the electron-deficient nature of the pyrimidine ring makes direct deprotonation difficult, this approach has been successful in related heterocyclic systems. Halogen-metal exchange followed by electrophilic quench is another potential strategy if additional halogen substituents are present on the ring. The inherent electronic properties of the substituted pyrimidine ring—with the 2-methanamine being electron-donating and the 4-chloro being electron-withdrawing—govern the reactivity and regiochemical outcome of these transformations.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| meta-chloroperoxybenzoic acid (m-CPBA) |
| Peracetic acid |
Formation of Heterocyclic Hybrids (e.g., with Triazoles, Thiazoles, Imidazoles, Sulfonamides, Indazoles)
The strategic combination of the this compound scaffold with other heterocyclic cores has led to the development of novel hybrid molecules. This molecular hybridization approach aims to integrate the chemical and biological properties of distinct heterocyclic systems into a single molecular entity. The primary amine and the reactive chlorine atom on the pyrimidine ring serve as key functional handles for derivatization, enabling the synthesis of a diverse array of complex structures.
Triazole Hybrids:
The formation of 1,2,4-triazole (B32235) hybrids can be achieved through multi-step synthetic pathways. A common strategy involves the reaction of the primary amine of this compound with isothiocyanates to form a thiosemicarbazide (B42300) intermediate. Subsequent cyclization of this intermediate, typically under basic conditions (e.g., using sodium hydroxide), leads to the formation of the 1,2,4-triazole-5-thione ring. mdpi.com Alternatively, hydrazides can be reacted with carbon disulfide in the presence of a base to form a dithiocarbazate salt, which is then treated with hydrazine (B178648) hydrate (B1144303) to yield the aminomercapto-triazole. nih.gov
Another prominent method for synthesizing triazole hybrids, specifically 1,2,3-triazoles, is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This would require converting the amine group of this compound into an azide, which can then be reacted with a terminal alkyne-containing heterocyclic partner to form the stable triazole linkage.
Interactive Table 1: Synthetic Routes to Triazole Hybrids
| Starting Material | Reagent(s) | Intermediate | Product Class | Ref. |
| This compound | 1. Isothiocyanate2. NaOH (cyclization) | Thiosemicarbazide | 1,2,4-Triazole-thione Hybrid | mdpi.com |
| (4-Chloropyrimidin-2-YL)methyl azide | Alkyne-substituted heterocycle, Cu(I) catalyst | - | 1,2,3-Triazole Hybrid | nih.gov |
Thiazole (B1198619) Hybrids:
Thiazole rings are commonly synthesized via the Hantzsch thiazole synthesis. mdpi.com This method involves the condensation of a thiourea (B124793) or thioamide derivative with an α-haloketone. To create a thiazole hybrid of this compound, the primary amine would first be converted into a corresponding thiourea by reacting it with an isothiocyanate. This thiourea derivative can then be cyclized with an appropriate α-haloketone to furnish the thiazole ring. mdpi.comnih.gov The substituents on the resulting thiazole ring can be varied by choosing different α-haloketones. This approach allows for the generation of a library of thiazole-pyrimidine hybrids. nih.govresearchgate.net
Imidazole (B134444) Hybrids:
The synthesis of imidazole hybrids can be approached in several ways. One established method is the Debus synthesis, which involves a one-pot condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). nih.gov In the context of creating a hybrid, this compound could potentially serve as the ammonia source, reacting with a dicarbonyl and an aldehyde to form a substituted imidazole.
A more versatile approach involves building the imidazole ring and then attaching it to the pyrimidine scaffold. For instance, a pre-formed imidazole derivative with a reactive functional group could be coupled with this compound. The primary amine of the starting material can be acylated or alkylated to link it to a pre-synthesized imidazole-containing fragment. nih.govyoutube.com
Sulfonamide Hybrids:
The formation of a sulfonamide linkage is a direct and efficient way to create hybrid molecules, given the presence of the primary amine in this compound. nih.gov The standard method involves the reaction of the amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. mdpi.comdergipark.org.tr By employing various heterocyclic sulfonyl chlorides, a wide range of pyrimidine-sulfonamide hybrids can be synthesized. This reaction is widely used in medicinal chemistry to link different pharmacophores. nih.gov
Interactive Table 2: General Synthesis of Sulfonamide Hybrids
| Reagent 1 | Reagent 2 | Base | Product | Ref. |
| This compound | Heterocyclic Sulfonyl Chloride | Pyridine or Triethylamine | Pyrimidine-Sulfonamide Hybrid | mdpi.comdergipark.org.tr |
Indazole Hybrids:
Creating indazole-pyrimidine hybrids can be accomplished by leveraging the nucleophilicity of the indazole nitrogen or the amine of the pyrimidine moiety. Research has shown the synthesis of related structures, such as N-(2-chloropyrimidin-4-yl) derivatives of indazoles, which are precursors to important molecules like the kinase inhibitor pazopanib. nih.gov A plausible route for hybridization would involve the nucleophilic substitution of a halogenated indazole with this compound.
Alternatively, the amine of this compound can be reacted with a suitably functionalized indazole, for example, an indazole carrying a carboxylic acid or aldehyde group. An amide or a Schiff base linkage, respectively, could be formed, followed by reduction in the latter case to create a stable amine linker. The synthesis of indazole-pyridine hybrids has been reported, demonstrating the feasibility of coupling indazoles with other nitrogen-containing heterocycles. nih.gov
Role of 4 Chloropyrimidin 2 Yl Methanamine As a Synthetic Intermediate
Precursor in Pharmaceutical Compound Synthesis
The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including anticancer and anti-inflammatory drugs. nih.gov (4-Chloropyrimidin-2-YL)methanamine serves as a valuable precursor for introducing this essential heterocyclic motif into novel pharmaceutical compounds. The differential reactivity of its functional groups—the chlorine atom being susceptible to nucleophilic substitution and the aminomethyl group available for various coupling reactions—allows for a high degree of synthetic flexibility.
This adaptability is particularly advantageous in the synthesis of kinase inhibitors, a significant class of drugs used in oncology. nih.gov The 2-aminopyrimidine (B69317) core, which can be elaborated from this compound, is a well-established pharmacophore that interacts with the hinge region of many protein kinases. nih.gov Research in this area often involves the displacement of the chloro group with various aryl or heteroaryl amines, followed by derivatization of the aminomethyl side chain to optimize potency and selectivity.
A specific application of this precursor is found in the development of complement factor D inhibitors. A patent discloses the use of this compound hydrochloride as a key starting material for the synthesis of aminomethyl-biaryl derivatives. google.com The initial step in the patented synthesis involves the protection of the primary amine, for example, with a tert-butyloxycarbonyl (Boc) group, which then allows for selective modification at the 4-position of the pyrimidine ring. google.com
Building Block for Agrochemical and Industrial Chemicals
The utility of the pyrimidine core extends to the agrochemical sector, where it is a feature of many commercially successful herbicides and fungicides. google.comnih.gov Consequently, this compound represents a key building block for the discovery and development of new crop protection agents. The synthesis of novel agrochemicals often mirrors the strategies used in pharmaceutical development, involving the reaction of the chloropyrimidine with diverse nucleophiles to generate libraries of candidate compounds for screening.
For instance, several patents describe the synthesis of pyrimidine-based herbicides. google.com While these patents may not specifically name this compound, the general synthetic routes for creating substituted pyrimidines are applicable. These methods often rely on the nucleophilic displacement of a chloro substituent to introduce structural diversity, a reaction for which this compound is well-suited.
Furthermore, the pyrimidine moiety is associated with antifungal activity. nih.gov The synthesis of compounds like N-(4,6-dichloropyrimidine-2-Yl)benzamide, which has shown promise as a fungicide, highlights the potential of chloropyrimidine derivatives in this area. mdpi.com This suggests that this compound could be a valuable starting material for the generation of new antifungal agents.
Intermediate in the Preparation of Specific Active Pharmaceutical Ingredients (APIs)
The role of this compound as a direct intermediate in the manufacture of specific Active Pharmaceutical Ingredients (APIs) solidifies its industrial importance. Its incorporation into multi-step syntheses of targeted drug molecules demonstrates its value beyond a simple research chemical.
A significant example is its use in the synthesis of inhibitors of complement factor D, a serine protease that is a key target for the treatment of diseases such as age-related macular degeneration and paroxysmal nocturnal hemoglobinuria. nih.govnih.gov A patent publication details a synthetic pathway to aminomethyl-biaryl derivatives, potent factor D inhibitors, which commences with this compound hydrochloride. google.com
The table below outlines a key synthetic step described in the literature for the utilization of this intermediate.
| Step | Reactants | Reagents | Product | Rationale | Reference |
| 1 | This compound hydrochloride | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Aqueous Sodium Bicarbonate | tert-butyl ((4-chloropyrimidin-2-yl)methyl)carbamate | Protection of the primary amine functionality to enable selective reactions at the chloro-substituted position of the pyrimidine ring. | google.com |
This documented application in the synthesis of a specific class of APIs highlights the strategic importance of this compound as a key building block in the pharmaceutical industry.
Medicinal Chemistry and Biological Activity of 4 Chloropyrimidin 2 Yl Methanamine and Its Analogs
Antimicrobial Activity Investigations
The 2-aminopyrimidine (B69317) scaffold is a well-established pharmacophore in the development of antimicrobial agents, demonstrating a broad spectrum of activity. nih.govresearchgate.net
Derivatives of the core (4-Chloropyrimidin-2-YL)methanamine structure have been investigated for their efficacy against various pathogenic bacteria. While specific data for the parent compound is limited, studies on its analogs provide insight into the antimicrobial potential of this chemical class.
For instance, research into 2-(aminomethyl)pyrimidine analogs has shown activity against key bacterial strains. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for a related compound, 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol, which shares the 2-(aminomethyl)pyrimidine core but differs by substitution at the 4- and 6-positions.
| Compound | S. aureus MIC (µM) | E. coli MIC (µM) | P. aeruginosa MIC (µM) |
|---|---|---|---|
| 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol | 1.68-3.09 | 0.91-1.91 | 0.77-1.91 |
This data is for an analog and not this compound itself. Data sourced from commercial vendor information. smolecule.com
Studies on other 2-aminopyrimidine derivatives have reported antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. nih.gov The mechanism of action for some pyrimidine-based antimicrobials is attributed to the disruption of bacterial cell wall synthesis and function.
Antiviral Properties and Viral Replication Inhibition (e.g., Influenza Virus)
The pyrimidine (B1678525) nucleus is a key component in a variety of antiviral drugs. nih.gov Research into analogs of this compound has revealed potential anti-influenza activity.
Specifically, 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives have demonstrated improved antiviral potency against both influenza A and B viruses, with 50% effective concentrations (EC50) in the range of 0.01-0.1 µM. nih.gov The antiviral efficacy of these compounds is influenced by substituents at the 5- and 6-positions of the pyrimidine ring. nih.gov Another study on a benzenesulphonamide derivative containing a 2-aminopyrimidine moiety also showed inhibitory activity against H1N1, H3N2, and H5N1 strains of influenza A, as well as influenza B. scielo.br The mechanism for these analogs appears to involve the inhibition of an early stage of viral replication, such as adsorption or penetration into the host cell. scielo.br
Enzyme Inhibition and Modulation Studies
The 2-aminopyrimidine scaffold is a privileged structure in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes. researchgate.net Analogs of this compound have been explored as inhibitors of several important kinases implicated in cancer and other diseases.
FLT3 and JAK2 Inhibition: Derivatives of 2-aminopyrimidine have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Janus kinase 2 (JAK2). smolecule.com
A series of 4-(1H-pyrazol-4-yl)-pyrimidin-2-amine derivatives were found to selectively inhibit both JAK2 and FLT3 kinases, with one preferred compound showing IC50 values of 0.7 nM for JAK2 and 4 nM for FLT3.
Another study identified 2-aminopyrimidine derivatives with nanomolar inhibitory activity against FLT3 (IC50 = 1.5-7.2 nM) and high selectivity over the related kinase c-KIT. smolecule.com
Furthermore, 4-piperazinyl-2-aminopyrimidines have been developed as dual inhibitors of JAK2 and FLT3, with one analog exhibiting IC50 values of 2.01 nM against JAK2 and 0.51 nM against FLT3.
CDK2 and Other Kinase Inhibition:
While direct data for CDK2 inhibition by close analogs of this compound is not readily available, the broader class of 2-aminopyrimidine derivatives has been investigated as CDK inhibitors. For example, novel 2-aminopyrimidine-based compounds have been developed as potent dual inhibitors of CDK9 and histone deacetylase (HDAC).
There is currently limited publicly available research on the specific inhibitory activity of this compound analogs against EGFR, FAK, and VEGFR-2.
The table below summarizes the kinase inhibitory activities of representative 2-aminopyrimidine analogs.
| Analog Class | Target Kinase | Reported IC50 (nM) | Reference |
|---|---|---|---|
| 4-(1H-pyrazol-4-yl)-pyrimidin-2-amine derivative (18e) | JAK2 | 0.7 | |
| 4-(1H-pyrazol-4-yl)-pyrimidin-2-amine derivative (18e) | FLT3 | 4 | |
| 2-Aminopyrimidine derivative (30) | FLT3 | 7.2 | smolecule.com |
| 2-Aminopyrimidine derivative (36) | FLT3 | 1.5 | smolecule.com |
| 4-piperazinyl-2-aminopyrimidine derivative (11r) | JAK2 | 2.01 | |
| 4-piperazinyl-2-aminopyrimidine derivative (11r) | FLT3 | 0.51 |
Carbonic anhydrase (CA) inhibitors are an established class of drugs used for various therapeutic purposes. Typically, these inhibitors possess a sulfonamide group, which is crucial for binding to the zinc ion in the enzyme's active site. While some pyrimidine derivatives containing sulfonamide moieties are known CA inhibitors, there is a lack of specific research demonstrating significant carbonic anhydrase inhibition by this compound or its direct, non-sulfonamide-containing analogs. Studies in this area have primarily focused on other classes of pyrimidine derivatives, such as 2-amino-3-cyanopyridines.
The histamine (B1213489) H3 and H4 receptors are important targets in the development of treatments for neurological and inflammatory disorders, respectively. The 2-aminopyrimidine scaffold has been utilized to develop ligands for these receptors.
A study on a series of 2,4-diaminopyrimidine (B92962) derivatives, which are structurally related to the target compound, identified molecules with high binding affinity for the human histamine H3 receptor (hH3R). One lead compound, N(4)-benzyl-N(2)-(4-(3-(piperidin-1-yl)propoxy)phenyl)pyrimidine-2,4-diamine, displayed a high affinity for the hH3R with a Ki value of 4.49 nM and over 6,500-fold selectivity against the human H4 receptor (hH4R). While these findings highlight the potential of the pyrimidine core for H3 receptor antagonism, specific data for this compound or its immediate aminomethyl analogs as H3 or H4 receptor ligands is not extensively documented in publicly available literature.
N-Acylphosphatidylethanolamine Phospholipase D Inhibition
N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators that includes the endocannabinoid anandamide. nih.govucl.ac.uk The inhibition of NAPE-PLD presents a promising therapeutic strategy for various physiological conditions. Research into small molecule inhibitors of NAPE-PLD has identified pyrimidine-4-carboxamides as a potent class of compounds. nih.govucl.ac.uknih.gov
Through high-throughput screening, a pyrimidine-4-carboxamide (B1289416) derivative was identified as a sub-micromolar inhibitor of NAPE-PLD. nih.gov This led to the development of a library of pyrimidine-4-carboxamide analogs to explore their structure-activity relationships (SAR). nih.govucl.ac.uk Optimization of the initial hit compound focused on modifying substituents at three different positions of the pyrimidine core to enhance potency and improve physicochemical properties for potential in vivo applications. nih.govnih.gov
A significant breakthrough in this area was the development of LEI-401, a potent and selective NAPE-PLD inhibitor with nanomolar efficacy. nih.govucl.ac.uknih.gov The development of LEI-401 involved key structural modifications, including the conformational restriction of an N-methylphenethylamine group by its replacement with an (S)-3-phenylpiperidine, which resulted in a threefold increase in inhibitory potency. nih.govucl.ac.uk Furthermore, replacing a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine group reduced lipophilicity and increased the activity by another tenfold. nih.govucl.ac.uk These strategic modifications highlight the importance of specific structural features in the pyrimidine scaffold for potent NAPE-PLD inhibition.
While direct studies on the NAPE-PLD inhibitory activity of this compound are not extensively documented in publicly available research, the established SAR of pyrimidine-4-carboxamides suggests that the 2- and 4-positions of the pyrimidine ring are crucial for interaction with the enzyme. The general structure of these inhibitors, featuring a central pyrimidine ring, indicates that this compound could serve as a valuable scaffold or intermediate for the synthesis of novel NAPE-PLD inhibitors. Further investigation into the effects of substituting the chloro and methanamine groups on NAPE-PLD activity could yield new insights into the development of more effective inhibitors.
Research in Anti-cancer Agents
The pyrimidine scaffold is a fundamental component of various anticancer agents, primarily due to its structural similarity to the nucleobases of DNA and RNA. ijrpr.comorientjchem.orgchemicalbook.com This has led to the extensive exploration of pyrimidine derivatives, including those with substitutions at the 2 and 4 positions, for their potential as cytotoxic and antiproliferative agents against various cancer cell lines. chemicalbook.comrdd.edu.iqresearchgate.net
Cytotoxicity and Growth Inhibition in Cancer Cell Lines
Numerous studies have demonstrated the cytotoxic effects of 2,4-disubstituted pyrimidine derivatives across a range of human cancer cell lines. These compounds have shown inhibitory activity against colon adenocarcinoma (LoVo and HCT-116), breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), and various leukemia cell lines. nih.govnih.gov For instance, certain novel pyrimidine derivatives have exhibited inhibitory activity on the proliferation of all tested cancer cell lines, with some showing a stronger influence on the activity of P-glycoprotein in doxorubicin-resistant cell cultures than doxorubicin (B1662922) itself. nih.gov
The antiproliferative activity of these compounds is often evaluated using assays such as the MTT assay, which measures cell viability. rdd.edu.iqnih.gov The results are typically reported as IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%. The data below, gathered from various studies on pyrimidine derivatives, illustrates their cytotoxic potential. It is important to note that these are examples from the broader class of pyrimidine derivatives, as specific data for this compound was not available.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2,4-Disubstituted Pyrimidines | A549 (Lung) | 12.05 ± 0.45 | chemicalbook.com |
| 2,4-Disubstituted Pyrimidines | HCT-116 (Colon) | 1.31 ± 0.41 | chemicalbook.com |
| 2,4-Disubstituted Pyrimidines | MCF-7 (Breast) | 20.53 ± 6.13 | chemicalbook.com |
| Pyrido[2,3-d]pyrimidine derivative | MCF-7 (Breast) | 0.57 | rsc.org |
| Pyrido[2,3-d]pyrimidine derivative | HepG2 (Liver) | 0.99 | rsc.org |
Modulation of Cancer Cell Proliferation Pathways
Pyrimidine derivatives exert their anticancer effects through various mechanisms that modulate cancer cell proliferation pathways. A common mechanism is the induction of apoptosis (programmed cell death) and cell cycle arrest at different phases, such as the G0/G1 or G2/M phase. ijrpr.comresearchgate.net For example, some 2,4-disubstituted pyrimidines have been shown to induce apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-xl. chemicalbook.com
Furthermore, pyrimidine-based compounds can interfere with critical signaling pathways that are often dysregulated in cancer. Depleting pyrimidine ribonucleotide pools has been a long-standing strategy to curb cancer cell growth, as these molecules are essential for nucleic acid synthesis and cell proliferation. nih.gov Many tumors exhibit an upregulation of enzymes involved in pyrimidine synthesis, making these enzymes attractive targets for therapeutic intervention. nih.gov
The human prune (h-prune) protein, which possesses cAMP phosphodiesterase activity, is overexpressed in several cancers and is associated with increased cell motility and metastasis. researchgate.net Pyrimido[5,4-d]pyrimidine analogs have been developed to inhibit h-prune activity, thereby reducing cellular proliferation and migration in metastatic breast cancer models. researchgate.net
Development as Tyrosine Kinase Inhibitors and Related Therapies
A significant area of research in cancer therapy is the development of tyrosine kinase inhibitors (TKIs), and pyrimidine-based compounds have emerged as a crucial scaffold for these agents. nih.govresearchgate.netbohrium.com Tyrosine kinases are enzymes that play a vital role in cell signaling pathways controlling cell growth, proliferation, and differentiation. Their dysregulation is a common feature in many cancers. jhoponline.com
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is often mutated or overexpressed in non-small-cell lung cancer (NSCLC). nih.govresearchgate.net Pyrimidine derivatives have been extensively developed as EGFR TKIs. nih.govresearchgate.netbohrium.com These inhibitors compete with ATP for the binding site on the EGFR kinase domain, thereby blocking its activity and downstream signaling. jhoponline.com The development of these inhibitors has seen several generations, each designed to overcome resistance mechanisms, such as the T790M and C797S mutations in EGFR. nih.gov
The 4-aminopyrazolopyrimidine scaffold, a related heterocyclic system, has also been instrumental in the design of inhibitors for various tyrosine and serine/threonine kinases, including FGFR, Src, and others. nih.gov This highlights the versatility of pyrimidine and its bioisosteres in targeting a wide range of kinases implicated in cancer. While specific TKI development based on this compound is not detailed in the available literature, its structural features make it a candidate for exploration in the design of novel kinase inhibitors.
| Compound Class | Target Kinase | Inhibitory Activity | Reference |
|---|---|---|---|
| 2-(phenylamino)pyrimidine derivative | EGFR-Dell9/T790M/C797S | IC50 = 0.2 ± 0.01 µM | nih.gov |
| Pyrimidine-based FAK inhibitor | FAK | IC50 = 27.4 nM | nih.gov |
| 4-aminopyrazolo[3,4-d]pyrimidine derivative | FGFR1 | IC50 = 15 nM | nih.gov |
| 4-aminopyrazolo[3,4-d]pyrimidine derivative | Src family kinases | IC50 = 3-6 nM | nih.gov |
Antitubercular Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for the discovery of new antitubercular agents with novel mechanisms of action. nih.govspringernature.com Pyrimidine derivatives have garnered significant attention in this area, with several compounds entering clinical trials. nih.gov The pyrimidine scaffold's versatility allows for structural modifications that can lead to potent activity against Mtb. nih.govucl.ac.ukspringernature.com
Screening of compound libraries has identified pyrimidine-containing molecules with significant activity against Mtb. nih.govspringernature.com For example, ceritinib (B560025), a known anticancer agent, was found to have an in vitro MIC value of 9.0 μM against Mtb H37Ra and demonstrated efficacy in an infected mouse model. nih.govspringernature.com This discovery prompted the synthesis and evaluation of novel ceritinib derivatives, where modifications at the 2 and 4 positions of the pyrimidine ring were explored to enhance antitubercular activity. nih.govspringernature.com
Structure-activity relationship studies have shown that the presence of a 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline (B3204376) group at the 2-position of the pyrimidine nucleus can enhance antimycobacterial activity. nih.govspringernature.com One of the most potent compounds to emerge from these studies was 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl) phenyl)-N4-(naphthalen-1-yl) pyrimidine-2,4-diamine, which significantly reduced the Mtb burden in mice. nih.gov In silico modeling suggests that this class of compounds may act by inhibiting dihydrofolate reductase, a key enzyme in the folate biosynthesis pathway of Mtb. nih.gov
Another study focusing on a novel antitubercular compound, LPX-16j, also highlighted the crucial role of the central pyrimidine ring for its activity. acs.org A representative derivative from this series exhibited potent activity against both H37Ra, H37Rv, and clinical drug-resistant TB strains with MIC values of 0.5–1.0 μg/mL. acs.org
While direct antitubercular testing of this compound is not reported in the reviewed literature, the extensive research on related 2,4-disubstituted pyrimidines suggests that this compound could be a valuable starting point for the design of new antitubercular agents. The chloro and methanamine groups at the 4 and 2 positions, respectively, offer sites for further chemical modification to optimize activity against Mycobacterium tuberculosis.
Modulation of Specific Cellular Signaling Pathways
The biological effects of this compound and its analogs are intrinsically linked to their ability to modulate specific cellular signaling pathways. The pyrimidine core, being a privileged scaffold in medicinal chemistry, can be decorated with various functional groups to interact with a wide array of biological targets, thereby influencing cellular processes. jrasb.comnih.gov
One of the key areas where pyrimidine derivatives have shown significant modulatory effects is in pathways related to cell proliferation and survival, particularly in the context of cancer. nih.govjrasb.com As discussed previously, these compounds can act as tyrosine kinase inhibitors, blocking signaling cascades initiated by receptors like EGFR. nih.govbohrium.com By inhibiting the phosphorylation of downstream targets, they can halt the cell cycle and induce apoptosis. nih.gov
Furthermore, pyrimidine derivatives can modulate signaling pathways that are not directly linked to kinase inhibition. For instance, some pyrimidine compounds have been shown to promote osteogenesis by upregulating the expression of osteogenic genes through the activation of the BMP2/SMAD1 signaling pathway. nih.gov This indicates that pyrimidine-based molecules can have anabolic effects on bone tissue.
In the context of the immune response, the modulation of signaling pathways is crucial for controlling inflammation. Certain signaling pathways, such as those involving MAPKs and NF-κB, are central to the expression of a wide range of inflammatory mediators. nih.gov While direct evidence for this compound is lacking, the broader class of heterocyclic compounds is known to influence these pathways. The ability of pyridoxal (B1214274) phosphate (B84403) (a vitamin B6 derivative) to induce tetramerization of serine hydroxymethyltransferase 2 (SHMT2) and prevent its interaction with the BRISC deubiquitylase complex, which regulates immune-based cell signaling, provides an example of how small molecules can modulate complex cellular signaling networks. wikipedia.org
The diverse biological activities of pyrimidine derivatives underscore the potential of this compound and its analogs to modulate a variety of cellular signaling pathways. Further research is needed to elucidate the specific pathways affected by this compound and its derivatives to fully understand their therapeutic potential.
Wnt Beta-Catenin Cellular Messaging System Interactions
The Wnt/β-catenin signaling pathway is a crucial regulator of numerous cellular processes, including cell proliferation, differentiation, and fate. Dysregulation of this pathway is implicated in a variety of diseases. An analog of this compound, known as WAY-262611, has been identified as a potent agonist of the Wnt/β-catenin pathway.
WAY-262611 activates this signaling cascade, as demonstrated by its activity in a TCF-luciferase reporter assay, which measures the transcriptional activity of β-catenin. The compound exhibited an EC50 of 0.63 μM in this assay, indicating its ability to effectively stimulate the pathway at sub-micromolar concentrations. google.comscidoc.orgnih.gov This activation is achieved not by direct binding to β-catenin, but through the inhibition of a key negative regulator of the pathway, Dickkopf-1 (Dkk1). nih.gov By inhibiting Dkk1, WAY-262611 facilitates the interaction between Wnt proteins and their co-receptors, leading to the stabilization and nuclear translocation of β-catenin, and subsequent activation of target gene expression. nih.gov
Dkk1 Inhibition
Dickkopf-1 (Dkk1) is a secreted protein that acts as an antagonist of the Wnt signaling pathway by binding to the LRP5/6 co-receptor, thereby preventing the formation of the Wnt-Frizzled-LRP5/6 receptor complex. The inhibitory effect of WAY-262611 on Dkk1 is a key aspect of its mechanism of action. It has been shown to be a specific inhibitor of Dkk1. nih.gov
The inhibitory potential of WAY-262611 has been quantified in various studies. For instance, in rhabdomyosarcoma cell lines, WAY-262611 demonstrated potent anti-proliferative activity with IC50 values as low as 0.25 μM and 0.30 μM in CW9019 and RD cell lines, respectively. google.com This anti-cancer activity is linked to its ability to inhibit Dkk1 and subsequently modulate the Wnt/β-catenin pathway. The compound has been shown to restore Wnt signaling in the presence of Dkk1, confirming its role as a functional Dkk1 antagonist. nih.gov
Table 1: In Vitro Activity of WAY-262611
| Assay/Cell Line | Activity | Value | Reference |
|---|---|---|---|
| TCF-Luciferase Assay | EC50 | 0.63 μM | google.comscidoc.orgnih.gov |
| CW9019 (Rhabdomyosarcoma) | IC50 | 0.25 μM | google.com |
| RD (Rhabdomyosarcoma) | IC50 | 0.30 μM | google.com |
Investigation in Bone Disorder Treatment
The critical role of the Wnt/β-catenin pathway in bone formation has made it an attractive target for the development of anabolic therapies for bone disorders such as osteoporosis. By activating this pathway through Dkk1 inhibition, WAY-262611 has been investigated for its potential to increase bone mass.
Preclinical studies have provided evidence for the bone-anabolic effects of WAY-262611. In a mouse calvaria model, administration of WAY-262611 led to a significant increase in the trabecular bone formation rate compared to a vehicle control. scidoc.org Notably, this effect was absent in Dkk1 knockout mice, further confirming that the compound's osteogenic activity is mediated through the inhibition of Dkk1. scidoc.org Furthermore, in a rat model of postmenopausal osteoporosis (ovariectomized rats), oral administration of WAY-262611 resulted in a dose-dependent increase in trabecular bone formation rate. scidoc.orgnih.gov These findings highlight the therapeutic potential of this compound analogs in the treatment of bone loss.
Table 2: In Vivo Bone Formation Activity of WAY-262611
| Animal Model | Effect | Reference |
|---|---|---|
| Mouse Calvaria Model | Significant increase in trabecular bone formation rate | scidoc.org |
| Ovariectomized Rat Model | Dose-dependent increase in trabecular bone formation rate | scidoc.orgnih.gov |
Antifungal and Antigermination Activities
The pyrimidine scaffold is a well-established pharmacophore in the development of antimicrobial agents. Several pyrimidine derivatives have demonstrated significant antifungal activity against a range of pathogenic fungi.
Research into a series of pyrimidine-based compounds has revealed their potential as antifungal agents. For instance, one study identified a novel series of pyrimidine-based molecules with a minimum inhibitory concentration (MIC) of 8–16 µg/mL against Aspergillus fumigatus. researchgate.net Another study on chloropyrimidines reported that some derivatives were potent against Aspergillus fumigatus and Trichophyton mentagrophytes. researchgate.net The antifungal activity of pyrimidine derivatives has been documented against various other fungi, with some compounds exhibiting potent activity.
Table 3: Antifungal Activity of Select Pyrimidine Derivatives
| Compound Type | Fungal Species | Activity (MIC) | Reference |
|---|---|---|---|
| Pyrimidine-based molecule | Aspergillus fumigatus | 8–16 µg/mL | researchgate.net |
| Chloropyrimidine derivative | Aspergillus fumigatus | Potent | researchgate.net |
| Chloropyrimidine derivative | Trichophyton mentagrophytes | Potent | researchgate.net |
Structure Activity Relationship Sar and Mechanistic Studies
Identification of Lead Pharmacophores and Essential Structural Features
The (4-chloropyrimidin-2-yl)methanamine moiety itself represents a key pharmacophore, a molecular framework recognized by biological targets. Its essential features are:
The Pyrimidine (B1678525) Ring: This nitrogen-containing heterocycle is a well-established "hinge-binder" in medicinal chemistry, particularly for kinase inhibitors. It can form critical hydrogen bonds with the backbone of the hinge region in the ATP-binding pocket of kinases.
The C4-Chloro Substituent: The chlorine atom is a critical electronic feature. It functions as an electrophilic site, making the pyrimidine ring susceptible to nucleophilic attack. This reactivity is harnessed in the design of covalent inhibitors, where the chloro group acts as a "warhead" that forms an irreversible bond with a target residue. nih.gov
Patents have identified this compound (CAS 944902-16-3) as a key intermediate in the synthesis of aminomethyl-biaryl derivatives designed as inhibitors of Complement Factor D. google.com This highlights the role of the fragment as a foundational element for constructing molecules with specific biological activities.
Influence of Substituent Position and Nature on Biological Activity
While direct SAR studies on this compound are limited, research on related chloropyrimidine derivatives provides significant insights into how substituents affect biological function.
The electronic properties of the chloropyrimidine ring are paramount to its function as a covalent modifier. In a study on chloropyrimidine-based kinase inhibitors, the reactivity of the molecule was a key determinant of its activity and selectivity. nih.gov For instance, the presence of a dichloropyrimidine was found to have different reactivity and selectivity profiles compared to a monochloro-pyrimidine, demonstrating that the electronic nature of the aromatic ring directly influences its interaction with the target kinase. nih.gov
The steric bulk of substituents added via the aminomethyl linker is also critical. In the development of Angiotensin II receptor antagonists based on a related triazolopyrimidine core, the nature of alkyl substituents at other positions on the pyrimidine ring played a critical role in determining potency and oral activity.
The chlorinated pyrimidine ring is not merely a scaffold but an active participant in target binding, primarily through two mechanisms:
Covalent Bond Formation: The primary role of the chloro-substituent is to act as an electrophilic center for covalent inhibition. It reacts with nucleophilic residues, most notably cysteine, within the binding site of an enzyme. nih.gov This forms a permanent bond, leading to irreversible inhibition of the target.
Hinge-Binding: The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, allowing it to anchor into the hinge region of kinase ATP-binding sites. This orientation positions the rest of the molecule for further interactions and presents the chloro "warhead" in the correct orientation for covalent reaction. nih.gov
Elucidation of Molecular Mechanisms of Action
The molecular mechanism of action for compounds derived from this scaffold is directly related to the targets they are designed to inhibit. The core fragment has been successfully incorporated into inhibitors for multiple enzyme families.
The binding mechanism for chloropyrimidine-based kinase inhibitors has been studied in detail. These compounds function as covalent inhibitors that form a bond with a non-catalytic cysteine residue located in the orthosteric binding site. nih.gov
Selectivity is a significant challenge with reactive covalent inhibitors. However, studies show that kinome selectivity is achievable. For example, a chloropyrimidine derivative showed potent inhibition of MSK1/2 while having minimal effect on many other kinases that also possess a similarly positioned cysteine, such as PLK1 and RSK2/3/4. nih.gov This suggests that secondary interactions between other parts of the inhibitor molecule and the target protein are crucial for achieving selectivity, even when the covalent mechanism is conserved. nih.gov
The this compound scaffold has been integral to the development of inhibitors for several distinct enzyme classes:
Kinases: A series of chloropyrimidines were identified as covalent inhibitors of Mitogen- and stress-activated protein kinase 1 (MSK1) and MSK2. nih.gov MSK1 is a nuclear kinase involved in inflammatory and cell proliferation pathways, making it a target for diseases such as psoriasis and certain cancers. nih.gov
Complement Factor D: This serine protease is the limiting enzyme for the activation of the alternative complement pathway, which is implicated in diseases like age-related macular degeneration and diabetic retinopathy. google.com A patent explicitly details the use of this compound as a starting material to create potent Factor D inhibitors. google.com
Plasma Kallikrein: A patent application has also listed this compound as a chemical compound in the context of creating inhibitors for plasma kallikrein, an enzyme involved in inflammatory processes and hereditary angioedema. google.com
The table below summarizes the kinase selectivity profile for a representative chloropyrimidine derivative, demonstrating its potent inhibition of MSK1/2 and its activity against other kinases.
| Kinase Target | Percent Inhibition (@ 10 µM) |
| MSK1 | 86% |
| MSK2 | 96% |
| YSK4 | 96% |
| VRK2 | 85% |
| PLK2 | 82% |
| PI3KCB | 79% |
| MEK5 | 78% |
| AAK1 | 77% |
| HASPIN | 75% |
| FLT3 | 74% |
| RSK1 | 73% |
| MAP4K2 | 69% |
| RIPK4 | 69% |
| Data derived from a study on chloropyrimidine derivatives as covalent inhibitors. nih.gov |
Impact on Downstream Signaling Pathways
An exhaustive search for studies detailing the effects of this compound on intracellular signaling cascades yielded no specific results. Scientific literature often investigates how a compound of interest modulates specific pathways, such as the MAPK/ERK pathway, the PI3K/Akt pathway, or others relevant to its therapeutic target. This typically involves experiments like Western blotting to measure the phosphorylation status of key proteins within these pathways. However, no such data has been published for this compound.
Correlation between Stereochemistry and Biological Activity
The significance of stereochemistry in the biological activity of a chiral compound is a critical aspect of medicinal chemistry. Chiral molecules can exist as enantiomers or diastereomers, which may exhibit profoundly different pharmacological and toxicological profiles. Often, only one stereoisomer is responsible for the desired therapeutic effect, while the other(s) may be inactive or contribute to adverse effects.
This compound is not a chiral molecule as it does not possess a stereocenter. Therefore, a discussion on the correlation between stereochemistry and biological activity is not applicable to this specific compound. Studies on related but structurally distinct chiral pyrimidine derivatives have demonstrated the importance of stereoisomerism for their biological targets, but this information cannot be extrapolated to the achiral this compound.
Computational and Theoretical Chemistry Investigations
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme. For (4-Chloropyrimidin-2-YL)methanamine, molecular docking studies could be employed to screen for potential protein targets. For instance, studies on similar pyrimidine (B1678525) derivatives have utilized molecular docking to investigate their binding efficiency against various therapeutic targets, such as the main protease of SARS-CoV-2. nih.gov
Following docking, molecular dynamics (MD) simulations can be used to study the physical movements of atoms and molecules in the complex over time. MD simulations provide a more dynamic picture of the ligand-target interaction, assessing the stability of the predicted binding mode and calculating binding free energies. While no specific MD simulation studies have been published for this compound, this technique is crucial for validating docking results and understanding the flexibility of the ligand-receptor complex.
Interactive Data Table: Potential Interaction Sites in a Hypothetical Protein Binding Pocket
| Interaction Type | Potential Residues | Functional Group on Ligand |
| Hydrogen Bond Donor | Asp, Glu, Ser | Amino group (-NH2) |
| Hydrogen Bond Acceptor | Gln, Asn, His | Pyrimidine nitrogens |
| Halogen Bond | Phe, Tyr, Trp | Chlorine atom (-Cl) |
| Hydrophobic Interactions | Leu, Val, Ile | Pyrimidine ring |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by correlating molecular descriptors (physicochemical properties) of a series of compounds with their experimentally determined activities. For pyrimidine derivatives, QSAR studies have been conducted to understand the structural requirements for various biological activities, including anticancer and antifungal effects. nih.govnih.gov
A QSAR study for a series of compounds including this compound would involve calculating various descriptors such as:
Electronic descriptors: (e.g., partial charges, dipole moment)
Steric descriptors: (e.g., molecular volume, surface area)
Hydrophobic descriptors: (e.g., logP)
Topological descriptors: (e.g., connectivity indices)
By developing a statistically significant QSAR model, the biological activity of new, unsynthesized derivatives of this compound could be predicted, thus prioritizing synthetic efforts.
Pharmacophore Modeling and Virtual Screening for Novel Ligands
A pharmacophore model is a 3D arrangement of essential features that a molecule must possess to be recognized by a specific biological target. These features include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. For kinase inhibitors, which often target the ATP binding site, pharmacophore models of pyrimidine derivatives have been developed to identify key interaction points. acs.orgijpsr.com
A pharmacophore model based on the structure of this compound could be generated to identify other molecules with a similar spatial arrangement of key features. This model can then be used as a query to search large chemical databases (virtual screening) to find novel compounds that are likely to bind to the same target.
Interactive Data Table: Hypothetical Pharmacophore Features of this compound
| Feature | Location |
| Hydrogen Bond Donor | Aminomethyl group |
| Hydrogen Bond Acceptor | Pyrimidine Nitrogen (N1 or N3) |
| Aromatic/Hydrophobic | Pyrimidine ring |
| Halogen Bond Donor | Chlorine atom |
In Silico Drug Design and Lead Optimization
In silico drug design utilizes computational methods to identify and optimize potential drug candidates. biotech-asia.org Starting from a hit compound like this compound, various computational tools can be used to modify its structure to improve properties like binding affinity, selectivity, and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
For example, if a molecular docking study identifies a specific binding mode, modifications can be made to the this compound scaffold to introduce new interactions with the target protein. Computational tools can predict the effect of these modifications on binding affinity and ADME properties before the new compounds are synthesized, saving time and resources. Studies on other pyrimidine-based compounds have successfully used this approach to design novel inhibitors for targets like cyclin-dependent kinases (CDKs). benthamdirect.com
Theoretical Mechanistic Studies of Chemical Reactions
Theoretical chemistry can be used to study the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways. For chloropyrimidines, understanding the mechanism of nucleophilic aromatic substitution (SNAr) is crucial for their synthetic utility. Computational studies on related molecules, such as 2-MeSO2-4-chloropyrimidine, have been used to explain the regioselectivity of SNAr reactions. wuxiapptec.com
For this compound, theoretical calculations could be used to investigate:
The reactivity of the chlorine atom towards different nucleophiles.
The potential for side reactions.
The effect of substituents on the pyrimidine ring on the reaction mechanism.
Such studies can help in optimizing reaction conditions for the synthesis of new derivatives and in understanding the chemical stability of the compound.
Advanced Analytical Techniques for 4 Chloropyrimidin 2 Yl Methanamine Research
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for elucidating the molecular structure of (4-Chloropyrimidin-2-YL)methanamine, providing detailed information about its atomic composition and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons would be expected. The aromatic protons on the pyrimidine (B1678525) ring would appear as doublets in the downfield region. The methylene (B1212753) protons (CH₂) adjacent to the amino group and the pyrimidine ring would likely present as a singlet, while the amine (NH₂) protons would also produce a singlet, which might be broad and its chemical shift can be concentration-dependent.
¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the molecule. The carbon atoms of the pyrimidine ring would resonate at different chemical shifts depending on their electronic environment, influenced by the chlorine and aminomethyl substituents. The methylene carbon would also have a characteristic signal.
While specific, publicly available, peer-reviewed NMR data for this compound is scarce, data for structurally related compounds are available. For instance, the analysis of related pyrimidine derivatives often shows characteristic shifts that can be used for structural confirmation.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in this compound. The spectrum would be expected to show characteristic absorption bands. For example, the N-H stretching vibrations of the primary amine group would typically appear in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic pyrimidine ring and the methylene group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations within the pyrimidine ring would generate signals in the 1400-1600 cm⁻¹ region. A band corresponding to the C-Cl stretch would also be present at a lower wavenumber, typically in the 600-800 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyrimidine ring, being an aromatic system, is expected to exhibit strong absorption in the UV region. The presence of the chlorine atom and the aminomethyl group as substituents on the pyrimidine ring will influence the wavelength of maximum absorption (λmax).
Chromatographic Separation and Identification Techniques
Chromatographic methods are essential for the separation, purification, and identification of this compound, as well as for the detection and quantification of any impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique used for the analysis of this compound. In a typical LC-MS setup, the compound is first separated from any impurities on a liquid chromatography column and then detected by a mass spectrometer.
A patent for a related synthesis mentions the use of mass spectrometry for the characterization of a product formed from this compound hydrochloride. The observed mass-to-charge ratio (m/z) of 187.9 for the Boc-protected derivative confirms the utility of this technique in monitoring reactions involving this compound. bldpharm.com For the parent compound, this compound, the expected protonated molecule [M+H]⁺ would have a specific m/z value that can be precisely measured by the mass spectrometer, confirming its identity.
| Adduct | Predicted m/z |
| [M+H]⁺ | 144.0480 |
| [M+Na]⁺ | 166.0299 |
Note: The m/z values are predicted for the molecular formula C₅H₆ClN₃ and may vary slightly in experimental conditions.
High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the workhorse techniques for assessing the purity of this compound. These methods separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.
A typical HPLC method for a related compound, 4-Amino-2-chloropyridine, utilizes a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution. Detection is commonly performed using a UV detector. Similar conditions, with appropriate optimization of the mobile phase composition and gradient, would be applicable for the analysis of this compound. The retention time of the main peak would be characteristic of the compound, and the area of the peak would be proportional to its concentration, allowing for quantitative purity analysis.
Chiral Supercritical Fluid Chromatography (SFC) for Enantiomer Separation
In cases where derivatives of this compound are chiral, the separation of enantiomers is crucial. Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for this purpose. SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a small amount of an organic modifier like methanol.
The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used and have shown broad applicability in separating a wide range of chiral compounds. While specific chiral SFC methods for this compound are not documented in publicly available literature, the general principles of chiral SFC method development would apply. This would involve screening different chiral columns and optimizing the mobile phase composition and other chromatographic parameters to achieve baseline separation of the enantiomers.
Crystallographic Analysis (X-ray Diffraction)
X-ray diffraction (XRD), particularly single-crystal X-ray diffraction (SC-XRD), stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. This technique provides unambiguous proof of a molecule's structure, conformation, and its packing within a crystal lattice.
The primary outcome of an SC-XRD experiment is the precise determination of the molecular structure of this compound. This analysis would yield exact coordinates for each atom, allowing for the calculation of bond lengths, bond angles, and torsion angles within the molecule. For instance, the analysis would confirm the geometry of the pyrimidine ring and the conformational orientation of the aminomethyl group relative to the ring.
While specific experimental data for this compound is not publicly available, a crystallographic study would determine the key parameters outlined in the table below. Such data is crucial for computational modeling and structure-activity relationship studies.
Table 1: Typical Crystallographic Data Determined for this compound
| Parameter | Description |
|---|---|
| Chemical Formula | C₅H₆ClN₃ |
| Molecular Weight | 143.57 g/mol |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group defines the specific symmetry elements present in the crystal. |
| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell in Ångströms (Å). |
| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes in degrees (°). |
| Volume (V) | The volume of the unit cell in cubic Ångströms (ų). |
| Z | The number of molecules per unit cell. |
Beyond individual molecular structure, XRD reveals how molecules arrange themselves in the solid state, an arrangement known as crystal packing. This packing is governed by intermolecular forces, chief among them being hydrogen bonds. Pyrimidine derivatives are known to form robust hydrogen-bonding networks that influence their physical properties. nih.gov
For this compound, the primary amine (-NH₂) group provides hydrogen bond donors, while the nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors. The analysis would likely reveal intermolecular N-H···N hydrogen bonds, linking adjacent molecules into chains, sheets, or more complex three-dimensional networks. nih.goviucr.org The study of these supramolecular motifs is critical, as crystal packing can affect properties such as solubility, dissolution rate, and stability. Techniques like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. iucr.org
Mass Spectrometry for Quantitative Analysis and Metabolite Identification in Biological Samples
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for bioanalysis due to its high sensitivity and specificity. nih.gov It is the premier technique for quantifying a target compound in complex biological matrices and for identifying its metabolites.
For quantitative analysis, a method using triple quadrupole mass spectrometry with selected reaction monitoring (SRM) would be developed. This approach allows for the highly selective detection of this compound in samples like plasma, urine, or tissue homogenates, even at very low concentrations. The method would typically involve the use of a stable isotope-labeled internal standard to ensure accuracy and precision by correcting for matrix effects and variations in instrument response. nih.gov
In the context of drug discovery and development, identifying how a compound is metabolized by the body is crucial. Pyrimidine metabolism is a key area of biochemical research. nih.gov LC-MS, especially using high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) instruments, is used to detect and identify potential metabolites of this compound in in vitro (e.g., liver microsomes) and in vivo samples. nih.gov Potential biotransformations for this molecule could include:
Oxidation: Hydroxylation of the pyrimidine ring.
Dehalogenation: Replacement of the chlorine atom with a hydroxyl group.
Conjugation: Addition of polar groups (e.g., glucuronic acid or sulfate) to the amine or a newly formed hydroxyl group to facilitate excretion.
The identification of these metabolites is achieved by detecting their specific mass-to-charge ratios (m/z) and analyzing their fragmentation patterns (MS/MS spectra) to elucidate their structures.
Thermal Analysis for Understanding Stability and Transitions
Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. The two most common methods, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide essential information about the stability and physical state of a compound like this compound. mt.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. A TGA thermogram for this compound would reveal its thermal stability by identifying the onset temperature of decomposition. Any mass loss observed at lower temperatures could indicate the presence of residual solvent or water. nd.edupsu.edu
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram provides a wealth of information, including the melting point (observed as an endothermic peak), the heat of fusion, and the glass transition temperature for amorphous materials. It can also be used to detect polymorphic transitions, which are changes from one crystalline form to another. tainstruments.comnih.gov
Together, TGA and DSC provide a comprehensive thermal profile, which is critical for understanding the compound's stability during manufacturing, formulation, and storage.
Table 2: Information Provided by TGA and DSC for this compound
| Technique | Parameter Measured | Information Gained |
|---|---|---|
| TGA | Mass Change vs. Temperature | Thermal stability, decomposition temperature, presence of volatiles (water/solvent). psu.edu |
| DSC | Heat Flow vs. Temperature | Melting point, heat of fusion, glass transition temperature, crystallization events, polymorphism. tainstruments.com |
Future Directions and Emerging Research Opportunities
Development of Next-Generation Synthetic Routes for Enhanced Sustainability
The imperative for environmentally conscious chemical manufacturing is driving the evolution of synthetic methodologies for producing (4-Chloropyrimidin-2-YL)methanamine and its derivatives. The principles of green chemistry are being increasingly integrated to minimize the environmental footprint of these processes. Key areas of development include the use of safer solvent systems, the exploration of catalytic methods to improve reaction efficiency, and the adoption of energy-efficient techniques.
The development of one-pot multicomponent reactions represents a significant stride towards more sustainable synthesis. These reactions, by combining multiple synthetic steps into a single operation, reduce the need for intermediate purification, thereby minimizing solvent and energy consumption. Furthermore, the use of water as a solvent in the synthesis of related pyrimidine (B1678525) structures highlights a growing trend towards replacing hazardous organic solvents. The exploration of novel and reusable catalysts, such as nanocrystalline MgO and metal-organic frameworks (MOFs), is also a promising avenue for enhancing the sustainability of pyrimidine synthesis.
| Synthesis Strategy | Sustainability Advantage |
| Multicomponent Reactions | Reduced solvent and energy usage, minimized waste generation. |
| Aqueous Media Synthesis | Replacement of hazardous organic solvents with an environmentally benign alternative. |
| Nanocatalysis | High catalytic efficiency, potential for catalyst recycling, and milder reaction conditions. |
Exploration of Novel Biological Targets and Therapeutic Areas
While the therapeutic potential of pyrimidine derivatives is well-established, the exploration of novel biological targets for this compound and its analogs is an ongoing endeavor. The structural versatility of the pyrimidine core allows for its interaction with a wide array of biomolecules, opening up possibilities for its application in diverse therapeutic areas.
Current research on substituted pyrimidines has heavily focused on their role as kinase inhibitors, which are crucial in cancer therapy. However, the scope of their biological activity extends beyond oncology. Researchers are actively investigating the potential of pyrimidine derivatives to modulate the activity of other enzyme families, as well as their interactions with G-protein coupled receptors (GPCRs) and ion channels. The anti-inflammatory, antiviral, and antimicrobial properties of various pyrimidine compounds are also under investigation, suggesting that this compound could serve as a starting point for the development of new treatments for a range of diseases.
Design of Highly Potent and Selective this compound Derivatives
The design and synthesis of derivatives of this compound with enhanced potency and selectivity are central to its future therapeutic success. Structure-activity relationship (SAR) studies are crucial in this regard, providing insights into how modifications to the molecule's structure affect its biological activity. The 4-chloro substituent on the pyrimidine ring is a key reactive site, allowing for the introduction of a variety of functional groups to probe interactions with biological targets.
The primary amino group at the 2-position methyl substituent also offers a handle for further chemical modification. By systematically altering these positions, medicinal chemists can fine-tune the compound's properties to achieve optimal target engagement and minimize off-target effects. For instance, the substitution of the chlorine atom with different amines or aryl groups can significantly impact a compound's inhibitory profile against specific kinases.
| Derivative Modification | Potential Impact |
| Substitution at the 4-position | Modulation of target binding affinity and selectivity. |
| Derivatization of the 2-aminomethyl group | Enhancement of pharmacokinetic properties and cellular uptake. |
| Introduction of chiral centers | Improved target specificity and reduced off-target toxicity. |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for pyrimidine-based compounds like this compound. These computational tools can analyze vast datasets to identify patterns and predict the biological activity of novel molecules, thereby accelerating the identification of promising drug candidates.
In the context of this compound, AI and ML algorithms can be employed to:
Predictive Modeling: Develop models that can forecast the potency and selectivity of virtual derivatives, allowing for the prioritization of synthetic efforts on the most promising compounds.
De Novo Design: Generate novel molecular structures based on the this compound scaffold with optimized properties for a specific biological target.
Pharmacokinetic and Toxicity Prediction: Assess the drug-like properties of potential candidates early in the discovery process, reducing the likelihood of late-stage failures.
Collaborative and Interdisciplinary Research Approaches in Pyrimidine Chemistry
The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach to fully realize the therapeutic potential of this compound. The successful translation of this compound from a laboratory curiosity to a clinical candidate will require the combined expertise of synthetic chemists, medicinal chemists, biologists, pharmacologists, and computational scientists.
Academic-industry partnerships are becoming increasingly important in this regard, bridging the gap between basic research and clinical development. These collaborations can provide access to specialized screening platforms, advanced analytical techniques, and the resources needed to conduct preclinical and clinical studies. Furthermore, an interdisciplinary mindset fosters innovation by bringing together diverse perspectives to solve complex scientific challenges. The future of pyrimidine chemistry, including the development of this compound-based therapeutics, will undoubtedly be shaped by such synergistic efforts.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for (4-chloropyrimidin-2-yl)methanamine?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or catalytic coupling reactions. For example, reacting 2-chloropyrimidine derivatives with methylamine under controlled pH and temperature (e.g., 60–80°C in ethanol/water mixtures). Purification often involves recrystallization from polar aprotic solvents (e.g., DMF) or column chromatography using silica gel and ethyl acetate/hexane gradients. Hydrochloride salt formation (as noted in Enamine Ltd's catalog) improves stability for storage .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols (GHS H313/H333 warnings) .
- First Aid : If inhaled, move to fresh air and monitor for respiratory distress. Contaminated skin should be washed with soap and water immediately .
- Waste Disposal : Segregate halogenated waste and collaborate with certified disposal services to mitigate environmental risks .
Q. How can researchers characterize this compound and confirm its structural integrity?
- Methodological Answer :
- Spectroscopy : -NMR (DMSO-d6) should show peaks for the pyrimidine ring (δ 8.2–8.5 ppm) and methanamine protons (δ 3.5–4.0 ppm).
- Mass Spectrometry : ESI-MS ([M+H]) at m/z 143.6 confirms molecular weight.
- Elemental Analysis : Match calculated vs. observed C, H, N, and Cl percentages (±0.3% tolerance) .
Advanced Research Questions
Q. How can computational modeling optimize the design of this compound derivatives for biological activity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases). Prioritize substituents at the 4-chloro position for steric/electronic compatibility.
- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP <3 for blood-brain barrier penetration).
- Validation : Compare in silico results with experimental IC50 values from enzyme inhibition assays .
Q. What strategies resolve contradictions in experimental data during derivative synthesis (e.g., unexpected byproducts)?
- Methodological Answer :
- Hypothesis Testing : If a Suzuki coupling (e.g., with boronic esters) yields impurities, vary catalysts (Pd(PPh3)4 vs. PdCl2) or base (K2CO3 vs. Cs2CO3) to optimize regioselectivity .
- Analytical Triangulation : Cross-validate HPLC purity data with -NMR and X-ray crystallography (if crystals form) to confirm structural assignments .
Q. How can researchers assess the biological activity of this compound in cellular models?
- Methodological Answer :
- In Vitro Assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa) at 10–100 μM concentrations.
- Target Engagement : Use fluorescence polarization to measure binding to DNA or enzymes (e.g., dihydrofolate reductase).
- Mechanistic Studies : Perform RNA-seq or Western blotting to identify downstream pathways (e.g., apoptosis markers like caspase-3) .
Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?
- Methodological Answer :
- Reaction Optimization : Transition from batch to flow chemistry for exothermic reactions (e.g., using microreactors to control temperature).
- Purification at Scale : Replace column chromatography with fractional distillation or continuous crystallization.
- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
